Nicoxamat

Description

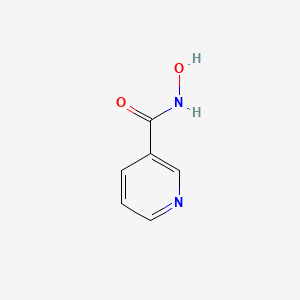

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCHDNQCHLMLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205126 | |

| Record name | Nicoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-61-4 | |

| Record name | Nicotinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicoxamat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOXAMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicoxamat mechanism of action

An in-depth guide to the mechanism of action of related compounds, as "Nicoxamat" did not yield specific results. It is presumed that the intended topic may have been , Nicotinic Acid (Niacin), or Nicorandil, all of which have distinct and well-documented mechanisms of action. This guide provides a detailed overview of each, adhering to the requested format for a technical audience.

is an antihelmintic drug that has been repurposed for its potential in treating a range of other diseases, including cancer and viral infections.[1] Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.[1]

Core Mechanisms of Action

's primary modes of action include the uncoupling of oxidative phosphorylation and the inhibition of major signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1]

-

Uncoupling of Oxidative Phosphorylation: As a protonophore, niclosamide can transport protons across mitochondrial membranes, disrupting the proton gradient necessary for ATP synthesis.[1] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption.

-

Modulation of Signaling Pathways:

-

Wnt/β-catenin Pathway: promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway, by inducing the internalization of the Frizzled1 receptor.

-

mTORC1 Signaling: It has been shown to inhibit mTORC1 signaling, potentially through lowering cytoplasmic pH.[1]

-

STAT3 Signaling: is a potent inhibitor of STAT3, suppressing its transcriptional activity.[1] It can also inhibit the JAK2-STAT3 pathway.[1]

-

NF-κB Signaling: It can inhibit the activation of the NF-κB pathway, which is crucial for inflammation and cell survival.

-

Notch Signaling: has been shown to inhibit Notch signaling, which plays a role in cell differentiation and proliferation.

-

Quantitative Data

| Target/Process | Cell Line | Measurement | Value |

| STAT3 Transcriptional Activity | - | IC50 | ~0.5 µM |

| mTORC1 Signaling | MCF-7 | Inhibition | Low micromolar range |

| Human Rhinovirus (HRV) | - | Inhibition | Low micromolar range |

Experimental Protocols

Cell-based STAT3-dependent Dual Luciferase Reporter Assay:

-

Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media.

-

Transfection: Cells are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, cells are treated with varying concentrations of .

-

Stimulation: Cells are stimulated with a known STAT3 activator, such as Interleukin-6 (IL-6).

-

Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of on STAT3 transcriptional activity. The IC50 value is determined from the dose-response curve.

Signaling Pathway Diagram

References

What is Nicoxamat's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicoxamat, also known as Nicotinohydroxamic acid, is a chemical compound belonging to the class of pyridinecarboxamides. It is structurally derived from nicotinamide, a form of vitamin B3. The presence of a hydroxamic acid functional group (-CONHOH) suggests potential biological activities, as this moiety is known to be a key feature in a variety of bioactive molecules, including histone deacetylase (HDAC) inhibitors. This technical guide provides an in-depth overview of the chemical structure, properties, and potential biological significance of this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C6H6N2O2. Its structure features a pyridine ring substituted with a hydroxamic acid group at the 3-position.

Diagram: Chemical Structure of this compound

Caption: 2D chemical structure of this compound (Nicotinohydroxamic acid).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | [1][2][3][4][5][6] |

| Molecular Weight | 138.12 g/mol | [1][3][4] |

| CAS Number | 5657-61-4 | [1][3][4][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 167 °C | [3] |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.12 ± 0.10 | [3] |

| XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 62.2 Ų | [1] |

| SMILES | C1=CC(=CN=C1)C(=O)NO | [2] |

| InChIKey | IYCHDNQCHLMLJZ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine. A plausible synthetic route for this compound would start from a nicotinic acid ester, such as methyl nicotinate.

Reaction: Methyl nicotinate + Hydroxylamine hydrochloride + Base → this compound + Methanol + Salt

Detailed Protocol:

-

Preparation of Reactants: Dissolve methyl nicotinate in a suitable solvent, such as methanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in methanol. The base is used to generate free hydroxylamine.

-

Reaction: Slowly add the hydroxylamine solution to the methyl nicotinate solution at room temperature with stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with water to dissolve the inorganic salts.

-

Isolation: The crude this compound product can be isolated by filtration.

Proposed Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.

Detailed Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization needs to be determined experimentally. A mixture of ethanol and water is often a good starting point for polar compounds like this compound.[3]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Detailed Protocol:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, such as water or a water-cosolvent mixture.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Diagram: Experimental Workflow for pKa Determination

Caption: Workflow for determining the pKa of this compound using potentiometric titration.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited in the public domain, its chemical structure provides clues to its potential pharmacological activities.

Hydroxamic Acid Moiety: A Key to HDAC Inhibition

The hydroxamic acid group is a well-known zinc-binding group and is a key pharmacophore in many histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing transcription.

Inhibitors of HDACs, such as those containing a hydroxamic acid moiety, can chelate the zinc ion in the active site of the enzyme, leading to its inactivation. This results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer therapy.

Diagram: General Mechanism of HDAC Inhibition by Hydroxamic Acids

Caption: General mechanism of HDAC inhibition by a hydroxamic acid-containing molecule.

Nicotinic Acid Scaffold

The pyridine ring of this compound is derived from nicotinic acid (niacin). Nicotinic acid and its derivatives are known to have various biological effects, including lipid-lowering properties and interactions with specific G protein-coupled receptors. While it is not known if this compound retains these activities, the pyridine scaffold provides a framework that can be recognized by biological systems.

Conclusion

This compound is a molecule of interest due to its structural features, particularly the presence of a hydroxamic acid group within a nicotinic acid framework. While detailed experimental and biological data specific to this compound are not extensively available, this guide provides a comprehensive overview of its known chemical properties and proposes methodologies for its synthesis, purification, and characterization based on established chemical principles. The potential for this compound to act as an HDAC inhibitor, based on its chemical structure, warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The information presented here serves as a valuable resource for scientists and professionals engaged in the development of novel therapeutics.

References

- 1. Hydroxamic acids (therapeutics and mechanism): chemistry, acyl nitroso, nitroxyl, reactive oxygen species, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Nicotinic Acid Hydroxamate (Nicoxamat)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of nicotinic acid hydroxamate, a compound of interest for its potential pharmacological activities. The document details both chemical and enzymatic synthesis routes, analytical characterization techniques, and relevant biological signaling pathways.

Synthesis of Nicotinic Acid Hydroxamate

Nicotinic acid hydroxamate can be synthesized through various methods, including enzymatic and chemical approaches.

1.1. Enzymatic Synthesis

A common and efficient method for the synthesis of nicotinic acid hydroxamate is through the acyltransferase activity of amidases. This biocatalytic approach offers high specificity and mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis [1]

-

Biocatalyst Preparation: Utilize whole cells of a bacterial strain with high acyltransferase activity, such as Pseudomonas putida or Bacillus smithii.

-

Reaction Mixture: Prepare a reaction mixture containing nicotinamide (substrate) and hydroxylamine in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-55°C) with agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the formation of nicotinic acid hydroxamate using techniques like HPLC.

-

Product Isolation: Upon completion, separate the biocatalyst by centrifugation. The supernatant containing the product can be further purified using chromatographic techniques.

A study reported the synthesis of 16 g of nicotinyl hydroxamic acid from nicotinamide and hydroxylamine at a 1 L scale using free cells of Pseudomonas putida BR1, achieving a volumetric productivity of 32 g L⁻¹ h⁻¹.[1]

1.2. Chemical Synthesis

Chemical synthesis of hydroxamic acids, including nicotinic acid hydroxamate, typically involves the reaction of a carboxylic acid derivative with hydroxylamine.

Experimental Protocol: General Chemical Synthesis from an Ester [2]

-

Esterification: Convert nicotinic acid to its corresponding ester (e.g., methyl nicotinate) using standard esterification methods.

-

Hydroxylamine Reaction: React the nicotinic acid ester with a solution of hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like methanol or ethanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for the synthesis and purification of nicotinic acid hydroxamate.

Characterization of Nicotinic Acid Hydroxamate

The synthesized nicotinic acid hydroxamate should be thoroughly characterized to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

2.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of nicotinic acid hydroxamate and for monitoring reaction progress.

Experimental Protocol: RP-HPLC Analysis [3]

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Quantification: Purity is determined by the peak area percentage. A calibration curve can be constructed for quantitative analysis.

Table 1: Example HPLC Parameters for Analysis of a Related Compound (Niclosamide) [3]

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Retention Time | Varies based on exact conditions |

2.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring and the N-OH group.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon and the carbons of the pyridine ring.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.5 - 9.0 |

| N-H | ~9.0 |

| O-H | ~11.0 |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3000 (broad) |

| N-H stretch | 3300-3100 |

| C=O stretch (amide) | 1680-1630 |

| C=N, C=C stretch (aromatic) | 1600-1450 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. For nicotinic acid hydroxamate (C₆H₆N₂O₂), the expected molecular weight is approximately 138.12 g/mol .

Signaling Pathways and Mechanism of Action

The biological activity of nicotinic acid hydroxamate is likely influenced by its structural similarity to nicotinic acid. Nicotinic acid is known to interact with specific cellular signaling pathways.

3.1. GPR109A Receptor Pathway

Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[4] Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.[5]

3.2. MAP Kinase and PKC Signaling Pathways

While direct evidence for nicotinic acid hydroxamate is limited, related compounds like nicotine have been shown to activate the mitogen-activated protein (MAP) kinase and protein kinase C (PKC) signaling pathways.[6] These pathways are involved in cell survival and proliferation. Activation of the ERK2 pathway, a component of the MAP kinase pathway, can lead to increased expression of the anti-apoptotic protein Bcl-2.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfans.org [ijfans.org]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nicotinamide and Nicotinic Acid Derivatives as Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount endeavor in drug development. This technical guide explores the therapeutic promise of a unique class of compounds: derivatives of nicotinamide and nicotinic acid engineered to incorporate nitric oxide (NO) donating and/or cyclooxygenase (COX) inhibiting functionalities. While the specific compound "Nicoxamat" remains unidentified in current scientific literature, this guide will delve into the pharmacology of existing and synthesized molecules that embody this concept. We will examine the dual-action mechanisms of these compounds, focusing on their potential to synergistically target key inflammatory pathways. This document will provide a comprehensive overview of their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows. The primary example discussed is Nicorandil, a clinically approved nicotinamide-nitrate ester, alongside various synthesized nicotinic acid derivatives that have demonstrated significant anti-inflammatory and COX-inhibitory activities.

Introduction: The Rationale for Hybrid Anti-Inflammatory Drugs

Inflammation is a complex biological response integral to numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and arthritis. Traditional anti-inflammatory strategies, such as non-steroidal anti-inflammatory drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. However, their long-term use is often associated with gastrointestinal and cardiovascular side effects.

This has spurred the development of multi-target or hybrid drugs that can modulate multiple inflammatory pathways simultaneously, potentially offering enhanced therapeutic benefits and a more favorable safety profile. The conceptual framework of a "this compound"-like compound—one that combines the pleiotropic effects of the vitamin B3 family (nicotinamide and nicotinic acid) with the potent signaling of nitric oxide and/or the targeted action of COX inhibition—represents a promising frontier in anti-inflammatory drug design.

Nicotinamide and Nicotinic Acid (Niacin): Beyond their roles in cellular metabolism as precursors to NAD+ and NADP+, both nicotinamide and nicotinic acid possess significant anti-inflammatory properties. They have been shown to modulate the production of pro-inflammatory cytokines and influence immune cell function.

Nitric Oxide (NO) Donation: NO is a critical signaling molecule with diverse physiological roles, including vasodilation and the modulation of inflammatory responses. The incorporation of an NO-donating moiety can confer vasodilatory and cytoprotective effects, potentially mitigating some of the adverse effects of traditional anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition: The targeted inhibition of COX enzymes, particularly the inducible COX-2 isoform, remains a cornerstone of anti-inflammatory therapy. Designing derivatives with selective COX-2 inhibition can reduce the risk of gastrointestinal complications associated with non-selective COX inhibitors.

This guide will synthesize the available preclinical and clinical data on compounds that integrate these functionalities, providing a robust resource for researchers in the field.

Key Compounds and Their Mechanisms of Action

Nicorandil: A Clinically Relevant Nicotinamide-Nitrate Ester

Nicorandil is a nicotinamide derivative that functions as both a potassium channel activator and a nitric oxide donor.[1] It is primarily used for the treatment of angina.[2] Its dual mechanism of action contributes to its vasodilatory effects.[3]

-

Potassium Channel Activation: Nicorandil opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation.[2]

-

Nitric Oxide Donation: The nitrate moiety of nicorandil releases nitric oxide, which activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3][4] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes vasodilation.[2]

The vasodilatory action of nicorandil reduces both preload and afterload on the heart, thereby alleviating myocardial ischemia.[1]

Nicotinic Acid Derivatives as COX Inhibitors and Anti-Inflammatory Agents

Recent research has focused on synthesizing novel nicotinic acid derivatives with potent anti-inflammatory properties, often linked to their ability to inhibit COX enzymes. These compounds are designed to retain the anti-inflammatory benefits of traditional NSAIDs while potentially offering an improved safety profile.

Studies on 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid.[5][6] Certain derivatives have demonstrated potent and selective inhibition of COX-2.[7] The anti-inflammatory effects of these derivatives are also attributed to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]

Anti-Inflammatory and NO-Modulating Effects of Nicotinamide and Niacin

Both nicotinamide and niacin have been shown to exert anti-inflammatory effects through various mechanisms:

-

Cytokine Modulation: Nicotinamide is a potent inhibitor of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[8][9] This effect is thought to be mediated, at least in part, through the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[10]

-

COX-2 Inhibition: Nicotinamide mononucleotide (NMN), a precursor to NAD+, has been shown to alleviate inflammation by decreasing the expression of COX-2.[11][12]

-

Nitric Oxide Production: Niacin has been found to increase the activity of endothelial nitric oxide synthase (eNOS) through a Sirtuin-1 (Sirt1) dependent mechanism, leading to increased production of nitric oxide.[13][14] This can contribute to improved endothelial function and vasodilation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on the anti-inflammatory and related activities of nicotinic acid derivatives and nicotinamide.

Table 1: In Vivo Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Drug (Mefenamic Acid) Edema Inhibition (%) |

| 4a | 25 | 1 | 25.3 | 30.1 |

| 2 | 33.8 | 39.2 | ||

| 3 | 42.1 | 48.5 | ||

| 4c | 25 | 1 | 28.9 | 30.1 |

| 2 | 37.5 | 39.2 | ||

| 3 | 46.8 | 48.5 | ||

| 4d | 25 | 1 | 26.1 | 30.1 |

| 2 | 34.9 | 39.2 | ||

| 3 | 43.7 | 48.5 |

Data adapted from Khalil et al., Chemical and Pharmaceutical Bulletin, 2013.[15]

Table 2: Effect of 2-Substituted Phenyl Derivatives of Nicotinic Acid on Serum TNF-α and IL-6 Levels

| Compound | Dose (mg/kg) | TNF-α (pg/ml) | IL-6 (pg/ml) |

| Control | - | 185.4 ± 5.2 | 152.7 ± 4.8 |

| Mefenamic Acid | 25 | 112.8 ± 3.9 | 98.6 ± 3.1 |

| 4a | 25 | 120.1 ± 4.1 | 105.3 ± 3.5 |

| 4c | 25 | 115.6 ± 3.7 | 101.9 ± 3.3 |

| 4d | 25 | 118.9 ± 4.0 | 103.8 ± 3.4 |

Data are represented as mean ± S.E.M. Adapted from Khalil et al., Chemical and Pharmaceutical Bulletin, 2013.[15]

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Nicotinate Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3b | 12.5 | 0.048 | 260.4 |

| 3e | 10.8 | 0.049 | 220.4 |

| 4c | 9.2 | 0.046 | 200.0 |

| 4f | 11.8 | 0.045 | 262.2 |

| Celecoxib | >100 | 0.047 | >2127 |

| Diclofenac | 1.8 | 0.09 | 20.0 |

| Indomethacin | 0.9 | 2.5 | 0.36 |

Data adapted from El-Dash et al., Bioorganic Chemistry, 2021.[7]

Table 4: Effect of Nicotinamide on Pro-inflammatory Cytokine Production in Endotoxin-Stimulated Human Whole Blood

| Cytokine | Nicotinamide Concentration (mmol/l) | Inhibition (%) |

| IL-1β | 40 | >95 |

| IL-6 | 40 | >95 |

| TNF-α | 40 | >95 |

| IL-8 | 40 | 85 |

Data adapted from Ungerstedt et al., Clinical and Experimental Immunology, 2003.[8][9]

Table 5: Effect of Niacin on Nitric Oxide Production in Human Aortic Endothelial Cells (HAEC)

| Niacin Concentration (mM) | Incubation Time (h) | Increase in NO Production (%) |

| 0.2 | 24 | 40 |

| 0.3 | 24 | 76 |

Data adapted from Ganji et al., American Journal of Translational Research, 2023.[13][14][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nicotinamide and nicotinic acid derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a test compound.[2][17]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., nicotinic acid derivative)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 1% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses. Administer the test compounds and the reference drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the carrageenan injection. The control group receives only the vehicle.[18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[5]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[2]

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.[18][19]

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Test compound

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Assay buffer

-

Fluorometric or colorimetric detection reagents

-

96-well microplate and plate reader

Procedure (Fluorometric Method):

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.[19]

-

Compound Addition: Add the test compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.

-

Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence kinetics for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm and 587 nm, respectively).[19]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Nitric Oxide Production: Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and measurable breakdown product of nitric oxide.[1][20]

Materials:

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in phosphoric acid.[20]

-

Sodium nitrite (for standard curve)

-

Cell culture supernatants or other biological samples

-

96-well microplate and plate reader

Procedure:

-

Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cells.[20]

-

Standard Curve: Prepare a series of sodium nitrite standards of known concentrations (e.g., 1 to 100 µM) in the same medium as the samples.[20]

-

Griess Reaction: Add an equal volume of the Griess reagent to each sample and standard in a 96-well plate.[21]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21]

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[21]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples from the linear regression of the standard curve.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]

Materials:

-

Adherent cells

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only and untreated controls.[3]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.[22]

-

Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in biological samples.

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)

-

Cell culture supernatants or serum samples

-

Wash buffer

-

96-well ELISA plate

-

Microplate reader

Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well plate with the capture antibody and incubate overnight.

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Sample and Standard Addition: Add the samples and a series of cytokine standards of known concentrations to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody, followed by incubation.

-

Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate (e.g., horseradish peroxidase) and incubate.

-

Substrate Addition: Wash the plate and add the enzyme substrate. A color change will occur in proportion to the amount of cytokine present.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine concentration in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Dual mechanism of action of Nicorandil leading to vasodilation.

Caption: Anti-inflammatory mechanisms of nicotinic acid derivatives and nicotinamide.

Experimental Workflows

Caption: Workflow for the carrageenan-induced paw edema assay.

Caption: Workflow for the Griess assay for nitric oxide measurement.

Conclusion and Future Directions

The exploration of nicotinamide and nicotinic acid derivatives as multi-target anti-inflammatory agents holds considerable promise. The clinically established profile of Nicorandil demonstrates the viability of combining a nicotinamide scaffold with nitric oxide donation for cardiovascular benefits. Furthermore, the growing body of preclinical evidence on novel nicotinic acid derivatives with potent and selective COX-2 inhibition highlights a clear path toward developing safer NSAIDs.

Future research should focus on:

-

Synergistic Effects: Investigating the potential for synergistic anti-inflammatory effects in compounds that combine both NO-donating and COX-inhibiting functionalities within a single nicotinic acid or nicotinamide molecule.

-

Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic and toxicology studies on the most promising synthesized derivatives to evaluate their absorption, distribution, metabolism, excretion, and overall safety profiles.

-

Clinical Translation: Advancing lead compounds into clinical trials to assess their efficacy and safety in relevant patient populations with inflammatory conditions.

This technical guide provides a foundational resource for researchers and drug development professionals interested in this innovative class of compounds. By leveraging the unique pharmacological properties of nicotinamide, nicotinic acid, nitric oxide, and COX inhibition, the development of the next generation of anti-inflammatory therapies is a tangible and exciting prospect.

References

- 1. Protocol Griess Test [protocols.io]

- 2. inotiv.com [inotiv.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Hemodynamic effects of nicorandil, isosorbide dinitrate, and dihydralazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic World of Nicotinic Acid Derivatives: A Technical Guide

A Note on "Nicoxamat": The term "this compound" is an alternative name for Nicotinohydroxamic acid (CAS 5657-61-4), a derivative of nicotinamide. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research specifically dedicated to this compound. Therefore, this technical guide will provide a broader overview of the discovery and research history of nicotinic acid and its derivatives as a class, leveraging available information on closely related and well-studied analogues to fulfill the technical requirements of this document.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for all living organisms. It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a vast array of metabolic and cellular processes. Beyond its nutritional role, nicotinic acid and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have been explored for their therapeutic potential in a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. The versatility of the nicotinic acid scaffold has made it a privileged structure in medicinal chemistry, leading to the synthesis and investigation of a multitude of derivatives with varied biological properties.

Discovery and History of Research

The history of nicotinic acid is intrinsically linked to the study of the vitamin B complex and the nutritional deficiency disease pellagra. While the compound itself was synthesized in the mid-19th century, its biological significance was not understood until the early 20th century. The discovery that nicotinic acid could cure pellagra marked a pivotal moment in nutritional science.

Subsequent research focused on elucidating the biochemical roles of NAD and NADP, revealing their critical function in redox reactions central to metabolism. In the mid-20th century, the pharmacological effects of high-dose nicotinic acid on lipid metabolism were discovered, leading to its use as a lipid-lowering agent.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into nicotinic acid derivatives. Scientists have systematically modified the core structure to enhance potency, reduce side effects, and explore new therapeutic applications. This has led to the investigation of derivatives with anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. While a detailed timeline for every derivative is beyond the scope of this guide, the overarching trend has been a move from a nutritional supplement to a versatile pharmacophore for drug discovery.

Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives typically involves the modification of the carboxylic acid group or the pyridine ring. A common strategy for creating amide derivatives is the activation of the carboxylic acid followed by reaction with a desired amine.

General Synthesis of Nicotinamide Derivatives

A general workflow for the synthesis of nicotinamide derivatives from nicotinic acid is depicted below. This process often involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, to facilitate amide bond formation.

Caption: General synthesis workflow for nicotinamide derivatives.

Experimental Protocol: Synthesis of N-(Hydroxymethyl)nicotinamide

Due to the limited availability of a detailed protocol for Nicotinohydroxamic acid, the following is a representative protocol for the synthesis of a closely related nicotinamide derivative, N-(Hydroxymethyl)nicotinamide.[1]

Materials:

-

Nicotinamide

-

Formaldehyde (37% aqueous solution)

-

Potassium carbonate

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3.0 g of nicotinamide in a minimal amount of distilled water.

-

To this solution, add 5.0 mL of a 37% aqueous formaldehyde solution.

-

Add 0.03 g of potassium carbonate to the reaction mixture to act as a catalyst.

-

Heat the mixture in a boiling water bath for 1 hour with constant stirring.

-

After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from an ethanol-water mixture.

-

The purified crystals of N-(Hydroxymethyl)nicotinamide are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Biological Activity and Mechanism of Action

Nicotinic acid derivatives exhibit a wide spectrum of biological activities. The mechanism of action is often related to their ability to influence NAD+ dependent pathways, act as enzyme inhibitors, or possess antioxidant properties.

Overview of Reported Biological Activities

| Biological Activity | Examples of Derivatives | Reported Quantitative Data (Example) |

| Anticancer | Various substituted nicotinamides | IC50 values in the micromolar range against various cancer cell lines |

| Anti-inflammatory | Pyrazole-fused nicotinic acid derivatives | Inhibition of pro-inflammatory cytokine production |

| Antibacterial | Acylhydrazone derivatives of nicotinic acid | Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against Staphylococcus epidermidis |

| Hypoglycemic | Thiourea functionalized nicotinic acid derivatives | Inhibition of α-amylase and α-glucosidase activity |

Note: The quantitative data presented are for specific derivatives and may not be representative of all compounds in that class.

Proposed Mechanism of Action for N-(Hydroxymethyl)nicotinamide

The mechanism of action for N-(Hydroxymethyl)nicotinamide is thought to be multifaceted, leveraging the biological roles of its parent compound, nicotinamide.

References

An In-depth Technical Guide on the Biological Activity and Targets of Nicoxamat

Disclaimer: Information regarding the specific biological activity, quantitative data, and detailed experimental protocols for Nicoxamat (Nicotinohydroxamic acid) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information about this compound and supplements it with in-depth data on its parent compound, nicotinic acid, and the broader class of hydroxamic acids to infer its potential biological activities and targets.

Introduction to this compound

This compound, also known as nicotinohydroxamic acid or N-hydroxy-3-pyridinecarboxamide, is a chemical compound with the molecular formula C₆H₆N₂O₂.[1][2][3][4] It is a derivative of nicotinic acid (niacin or vitamin B3) and belongs to the class of hydroxamic acids. While its specific biological functions are not extensively documented, its structural components—a pyridine ring characteristic of nicotinic acid and a hydroxamic acid functional group—suggest potential activities based on the known pharmacology of these moieties.

Inferred Biological Activity and Potential Targets of this compound

Based on the activities of nicotinic acid and other hydroxamic acids, this compound is hypothesized to exhibit anti-inflammatory properties through the modulation of key signaling pathways and enzymes.

Potential Targets:

-

Cyclooxygenases (COX-1 and COX-2): Enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation.[5][6]

-

Lipoxygenases (LOX): Enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8]

Biological Activity and Targets of Nicotinic Acid (Parent Compound)

Nicotinic acid, the precursor to this compound, has well-documented anti-inflammatory and immunomodulatory effects.[4][8][9]

Nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in response to Toll-like receptor (TLR) agonists.[7] It can also reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and tissue factor, leading to a decrease in macrophage accumulation in atherosclerotic plaques.[9]

A primary mechanism for the anti-inflammatory effects of nicotinic acid is through the inhibition of the NF-κB signaling pathway.[7] It has been shown to reduce the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7]

Signaling Pathway Diagram: NF-κB Inhibition by Nicotinic Acid

Biological Activity and Targets of Hydroxamic Acids

Hydroxamic acids are a class of compounds known to be potent inhibitors of various enzymes, particularly metalloenzymes.

Certain hydroxamic acid derivatives have been shown to inhibit COX-1 and COX-2. This inhibition reduces the production of prostaglandins, thereby exerting an anti-inflammatory effect.

Hydroxamic acids are recognized as potent inhibitors of 5-lipoxygenase (5-LOX).[10] This inhibition blocks the synthesis of leukotrienes, which are involved in various inflammatory diseases, including asthma.

Signaling Pathway Diagram: Inhibition of Arachidonic Acid Metabolism

Quantitative Data

Due to the lack of specific studies on this compound, this section presents data for related compounds to provide a reference for potential activity.

Table 1: Inhibition of Human P450 Enzymes by Nicotinic Acid and Nicotinamide [11]

| Compound | Enzyme | Kᵢ (mM) |

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 |

| Nicotinamide | CYP2D6 | 19 +/- 4 |

| Nicotinamide | CYP3A4 | 13 +/- 3 |

| Nicotinamide | CYP2E1 | 13 +/- 8 |

Table 2: Anti-inflammatory Activity of a Nicotinic Acid Derivative (Compound 4h) [12]

| Compound | In vitro Nitrite Inhibition (IC₅₀ µM) | In vivo Carrageenan-induced Edema (% Inhibition at 3h) |

| Compound 4h | 1.8 ± 0.1 | 65.2 ± 2.1 |

| Ibuprofen | 2.5 ± 0.2 | 70.5 ± 2.5 |

Note: Compound 4h is a novel synthesized derivative of nicotinic acid, not this compound.

Experimental Protocols

The following are generalized protocols for assays relevant to the potential targets of this compound, based on standard methodologies.

This protocol is based on a colorimetric inhibitor screening assay.[13]

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions. Dissolve test compounds (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: To a 96-well plate, add assay buffer, heme, and either the test compound solution or solvent for control wells.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the background control.

-

Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add a colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

-

Measurement: Monitor the appearance of the oxidized product by measuring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow: COX Inhibition Assay

This protocol is based on a colorimetric method for determining lipoxygenase activity.[14]

-

Reagent Preparation: Prepare a suitable buffer (e.g., borate buffer), enzyme solution (15-lipoxygenase), and substrate solution (linoleic acid). Dissolve the test compound in DMSO.

-

Reaction Mixture: In a cuvette, mix the enzyme solution with the test compound or DMSO (for control). Incubate for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add the linoleic acid substrate to the cuvette to start the reaction.

-

Measurement: Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.

-

Data Analysis: Determine the initial reaction rates for the control and inhibited reactions. Calculate the percentage of inhibition and the IC₅₀ value.

This protocol is based on an ELISA-like assay to measure the DNA-binding activity of the NF-κB p65 subunit.

-

Nuclear Extract Preparation: Culture appropriate cells (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound. Prepare nuclear extracts from the cells.

-

Assay Plate: Use a 96-well plate pre-coated with a double-stranded DNA sequence containing the NF-κB response element.

-

Binding Reaction: Add the nuclear extracts to the wells and incubate to allow NF-κB to bind to the immobilized DNA.

-

Detection: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Colorimetric Measurement: Add a TMB substrate solution and measure the absorbance at 450 nm after stopping the reaction.

-

Data Analysis: The absorbance is proportional to the amount of active NF-κB p65. Calculate the percentage of inhibition of NF-κB activity by the test compound.

Conclusion

While direct experimental evidence for the biological activity and targets of this compound is scarce, its chemical structure as a nicotinic acid hydroxamate strongly suggests potential as an anti-inflammatory agent. Based on the known pharmacology of nicotinic acid and hydroxamic acids, it is plausible that this compound may act as an inhibitor of cyclooxygenases and lipoxygenases, and as a modulator of the NF-κB signaling pathway. Further research is required to elucidate the specific molecular targets, determine the potency and efficacy of this compound, and validate these hypothesized mechanisms of action. The experimental protocols and data on related compounds provided in this guide offer a foundational framework for future investigations into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxygenase activity determination [protocols.io]

- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs and Analogs of Nicoxamat in Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoxamat, scientifically known as Nicotinohydroxamic acid, is a derivative of nicotinic acid that has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of this compound, its homologs, and its analogs, with a primary focus on their role as urease inhibitors. We delve into the structure-activity relationships, quantitative inhibitory data, and detailed experimental protocols for the synthesis and evaluation of these compounds. Signaling pathway and experimental workflow visualizations are provided to facilitate a deeper understanding of the underlying mechanisms and methodologies. This document serves as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting urease and related pathways.

Introduction

This compound, or Nicotinohydroxamic acid, belongs to the class of hydroxamic acids, which are characterized by the functional group R-CO-NH-OH. This moiety is a key structural feature responsible for the biological activity of many compounds in this class, primarily through its ability to chelate metal ions. The primary and most well-documented biological activity of this compound is the inhibition of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.

This guide will explore the chemical space around this compound, examining how structural modifications to the nicotinoyl backbone and the hydroxamic acid group influence its inhibitory potency and other biological activities. We will present a detailed analysis of its homologs and analogs, supported by quantitative data and experimental methodologies, to provide a solid foundation for future drug design and development efforts.

Homologs and Analogs of this compound: A Quantitative Perspective

The exploration of this compound's chemical space involves the synthesis and evaluation of its homologs and analogs. Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group. Analogs are compounds that are structurally similar to the parent compound but differ in the composition of certain atoms or functional groups. The primary focus of analog design for this compound has been on modulating its urease inhibitory activity.

Urease Inhibitory Activity

The inhibitory potential of this compound and its analogs against urease is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the urease inhibitory activities of this compound and a selection of its analogs, highlighting the structure-activity relationships (SAR).

| Compound | Structure | Urease Source | IC50 (µM) | Reference |

| This compound | 3-Pyridinecarboxamide, N-hydroxy- | Jack Bean | Potent inhibitor | [1] |

| Acetohydroxamic acid | N-Hydroxyacetamide | Jack Bean | 2.5 mM | [2] |

| Methionine-hydroxamic acid | (S)-2-Amino-4-(methylthio)butanehydroxamic acid | Jack Bean | 3.9 | [3] |

| Phenylalanine-hydroxamic acid | (S)-2-Amino-3-phenylpropanehydroxamic acid | Jack Bean | Potent inhibitor | [3] |

| Cefadroxil | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Jack Bean | 21.35 ± 0.64 | [4] |

| Levofloxacin | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | Jack Bean | 7.24 ± 0.29 | [4] |

| Imidazothiazole derivative 1d | 2-(4-chlorophenyl)-6-phenylimidazo[2,1-b]thiazole | H. pylori | 3.09 ± 0.07 | [5] |

| Imidazothiazole derivative 2c | N-(4-chlorophenyl)-6-phenylimidazo[2,1-b]thiazole-2-sulfonamide | H. pylori | 2.94 ± 0.05 | [5] |

Specific IC50 values for this compound and Phenylalanine-hydroxamic acid were not explicitly provided in the cited sources, but they were described as potent inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Hydroxamic Acid Moiety: The hydroxamic acid functional group is crucial for urease inhibition as it chelates the two nickel ions in the enzyme's active site.[1]

-

Aromatic vs. Aliphatic Side Chains: The nature of the R group in R-CONHOH significantly influences potency. Aromatic and larger aliphatic groups can enhance inhibitory activity.[6]

-

Substituents on the Aromatic Ring: For analogs with an aromatic ring, the position and nature of substituents play a key role. Electron-withdrawing groups can sometimes increase activity.[7]

-

Homologation: Increasing the chain length between the core scaffold and the hydroxamic acid group can affect activity, with an optimal length often observed.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assessment of its urease inhibitory activity.

Synthesis of Nicotinohydroxamic acid (this compound)

This protocol is adapted from the synthesis of radiolabeled Nicotinohydroxamic acid.

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Benzene

-

Methanol

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Formation of Nicotinoyl Chloride: To 210 mg of nicotinic acid, add 2 ml of thionyl chloride and reflux the mixture for 2.5 hours at 80°C. After the reaction, remove the excess thionyl chloride by evaporation in vacuo. Add 2 ml of benzene to the residue and evaporate again to ensure complete removal of thionyl chloride.

-

Esterification (optional intermediate step): Add 2 ml of methanol to the nicotinoyl chloride and let it stand for 15 minutes at room temperature. Remove the solvent by evaporation in vacuo.

-

Formation of Nicotinohydroxamic acid: Prepare a solution of 3 g of hydroxylamine hydrochloride in 13 ml of 23% aqueous NaOH. Add this solution to the oily residue from the previous step and stir for 2.5 hours at room temperature.

-

Purification: Adjust the pH of the reaction mixture to 7.5 with concentrated HCl. Evaporate the mixture to dryness. Recrystallize the crude product from 1.5 ml of water to obtain pure Nicotinohydroxamic acid.

Urease Inhibition Assay (Indophenol Method)

This protocol is a common method for determining urease activity by measuring ammonia production.[8]

Materials:

-

Jack Bean Urease (or other urease source)

-

Phosphate buffer (50 mM, pH 7.4)

-

Urea solution (50 mM)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v NaOH, 0.1% active chloride from sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 10 µL of Jack Bean urease solution (1 unit/well) to each well containing the test compound.

-

Pre-incubation: Mix the contents and pre-incubate the plate for 10 minutes at 37°C.

-

Initiation of Reaction: Add 20 µL of 50 mM urea solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.

-

Color Development: To stop the reaction and develop the color, add 45 µL of the phenol reagent followed by 45 µL of the alkali reagent to each well.

-

Absorbance Measurement: After a 10-minute incubation at room temperature for color development, measure the absorbance at 630 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language in Graphviz.

Mechanism of Urease Inhibition by this compound

Caption: Mechanism of Urease Inhibition by this compound.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

Caption: Experimental Workflow for this compound Analogs.

Conclusion

This compound and its analogs represent a promising class of compounds, particularly as inhibitors of urease. The structure-activity relationships discussed in this guide highlight the critical role of the hydroxamic acid moiety and the potential for optimization through modifications of the nicotinoyl scaffold. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new derivatives. The visualizations of the mechanism of action and experimental workflow aim to enhance the understanding of the core concepts. Further research into the homologs and analogs of this compound is warranted to develop more potent and selective inhibitors with improved pharmacokinetic profiles, which could lead to novel therapeutic interventions for urease-dependent bacterial infections.

References

- 1. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships between hydroxamic acids and their urease inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Nicoboxil: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nicoboxil, the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient agent primarily used to relieve musculoskeletal pain. It is almost exclusively available in combination with nonivamide, a synthetic capsaicin analog. This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of nicoboxil, drawing from available preclinical and clinical data. While comprehensive quantitative data for nicoboxil as a single agent is limited, this document synthesizes the existing knowledge, including data from studies on its active metabolite, nicotinic acid, and its combination with nonivamide, to present a thorough scientific profile.

Pharmacokinetics

Nicoboxil is designed as a prodrug to facilitate the delivery of its active moiety, nicotinic acid, into the skin. Its pharmacokinetic profile is characterized by rapid metabolism following topical application.

Absorption and Distribution

Upon topical application, nicoboxil penetrates the stratum corneum. Due to its lipophilic nature, it is expected to partition into the epidermis. The extent and rate of absorption are influenced by the formulation; for instance, oil-in-water emulsions may lead to a faster onset of action compared to water-free ointments.

Metabolism

Nicoboxil undergoes rapid hydrolysis in the skin to form its active metabolite, nicotinic acid, and an inactive metabolite, 2-butoxyethanol. This biotransformation is catalyzed by esterases present in the skin. The metabolism is considered to be a critical step for its pharmacological activity, as nicotinic acid is the primary mediator of the observed vasodilation. Studies on other nicotinic acid esters have shown that while the epidermis has some metabolic capacity, the dermis is the primary site of hydrolysis.

Excretion

Systemically absorbed nicotinic acid is further metabolized in the liver and excreted by the kidneys. The 2-butoxyethanol metabolite is also eliminated via urine.

Table 1: Summary of Nicoboxil Pharmacokinetic Parameters

| Parameter | Value | Remarks |

| Route of Administration | Topical | |

| Absorption | Penetrates the stratum corneum | Data on absolute bioavailability is not available. |

| Metabolism | Rapidly hydrolyzed in the skin to nicotinic acid and 2-butoxyethanol. | Primarily mediated by cutaneous esterases. |

| Active Metabolite | Nicotinic Acid | Responsible for the vasodilatory effect. |

| Elimination | Metabolites are renally excreted. |

Note: Quantitative pharmacokinetic data for topical nicoboxil is scarce in publicly available literature.

Pharmacodynamics

The pharmacodynamic effects of nicoboxil are primarily attributed to its active metabolite, nicotinic acid, which induces cutaneous vasodilation, leading to a sensation of warmth and redness (erythema).

Mechanism of Action

The vasodilatory effect of nicotinic acid is mediated through the activation of prostaglandin synthesis in the skin. Nicotinic acid stimulates the release of arachidonic acid, which is then converted into prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), by cyclooxygenase (COX) enzymes. These prostaglandins act on vascular smooth muscle cells, leading to vasodilation and increased blood flow in the dermal capillaries. This action is believed to contribute to its analgesic effect by a "counter-irritant" mechanism, where the sensation of warmth overrides the underlying pain signals.

In its common combination formulation, nicoboxil's rubefacient effect is synergistic with the action of nonivamide. Nonivamide is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel expressed on sensory neurons. Activation of TRPV1 by nonivamide leads to a sensation of heat and, with repeated application, desensitization of the sensory neurons and depletion of substance P, a neurotransmitter involved in pain signaling. The rapid vasodilation induced by nicoboxil complements the neurosensory effects of nonivamide, resulting in a faster onset and more pronounced therapeutic effect.

Dose-Response Relationship

Clinical studies on the combination ointment of nicoboxil and nonivamide have demonstrated a clear dose-dependent analgesic effect. In a randomized, controlled trial, an ointment containing 2.5% nicoboxil and 0.4% nonivamide was significantly more effective in reducing acute low back pain compared to placebo and nicoboxil alone.[1][2]

Table 2: Summary of a Phase III Clinical Trial on Nicoboxil/Nonivamide Ointment for Acute Low Back Pain [1][2]

| Treatment Group | Mean Baseline Pain Intensity (0-10 NRS) | Mean Pain Intensity Reduction at 8 hours |

| Nicoboxil 2.5% / Nonivamide 0.4% | 6.6 | 2.410 |

| Nicoboxil 2.5% | 6.6 | 1.428 |

| Nonivamide 0.4% | 6.6 | 2.252 |

| Placebo | 6.6 | 1.049 |

NRS: Numerical Rating Scale

Experimental Protocols

In Vitro Skin Permeation and Metabolism Studies (General Methodology)

-